2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol features a pyrimidin-4-ol core substituted at position 2 with a sulfanyl-linked 5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazole moiety and at position 6 with a phenyl group. This structure combines multiple pharmacophoric elements:
- Pyrimidin-4-ol: A heterocyclic scaffold known for hydrogen-bonding interactions due to its hydroxyl group .
- Sulfanyl bridge: A flexible linker that may influence conformational stability and redox properties .
Crystallographic studies of related compounds often employ SHELX software for structure refinement, highlighting the importance of precise structural analysis in understanding such molecules .
Properties
IUPAC Name |
2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-14-18(13-33-24-26-17(12-21(28)27-24)15-8-6-5-7-9-15)25-23(32-14)16-10-19(29-2)22(31-4)20(11-16)30-3/h5-12H,13H2,1-4H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCOWDLIVJKLPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves a multi-step process. One common approach begins with the preparation of the oxazole intermediate through a cyclization reaction involving 3,4,5-trimethoxybenzaldehyde and an appropriate amine. This intermediate is then subjected to further reactions to introduce the sulfanyl and pyrimidine groups .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxazole or pyrimidine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol has several scientific research applications:
Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Biology: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin and heat shock proteins, which can lead to the inhibition of cell division and induction of apoptosis . The oxazole and pyrimidine rings may also contribute to the compound’s activity by interacting with other molecular pathways.
Comparison with Similar Compounds
Research Implications and Limitations
- Structural Trends : Bulky, electron-rich substituents (e.g., trimethoxyphenyl) improve lipophilicity but may reduce solubility.
- Data Gaps: Limited experimental data (e.g., pKa, solubility) for the target compound necessitate further characterization.
- Methodology : SHELX remains a critical tool for crystallographic refinement, though newer software may offer enhanced precision .
Biological Activity
The compound 2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a novel chemical entity with potential therapeutic applications. This article focuses on its biological activity, exploring its antimicrobial properties, cytotoxicity, and molecular interactions based on current research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 404.48 g/mol. The compound features a pyrimidine ring substituted with a phenyl group and an oxazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 404.48 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. It has demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
For example, a study reported that the compound exhibited a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli , indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .
Cytotoxicity Studies
In vitro cytotoxicity assessments were performed using human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). The results indicated that while the compound showed some cytotoxic effects, it was less toxic to fibroblasts compared to keratinocytes, which suggests a selective toxicity profile that could be beneficial in therapeutic applications .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of the compound with target proteins involved in bacterial growth and replication. The compound was found to interact favorably with DNA gyrase and MurD, crucial enzymes in bacterial cell division. Binding energies were comparable to those of standard antibiotics, reinforcing the potential of this compound as an antimicrobial agent .
Table 2: Summary of Biological Activity
Study 1: Evaluation of Antimicrobial Properties
A comprehensive evaluation was conducted to assess the antimicrobial efficacy of the compound against clinical strains of bacteria. The study highlighted its effectiveness in inhibiting growth in both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.
Study 2: Toxicological Assessment
Another study focused on the toxicological profile of the compound using various human cell lines. The findings indicated that while there was some level of cytotoxicity observed, particularly in keratinocytes, the overall profile suggested a favorable safety margin for potential therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
